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Compound of Interest

Compound Name: Antitumor agent-172

Cat. No.: B15621333

Get Quote

AMG 172 is a complex biomolecule, an immunoconjugate designed to specifically target and

eliminate cancer cells.[1][2] As an ADC, its properties are best understood by examining its

three primary components: a monoclonal antibody, a cytotoxic payload, and a chemical linker.

Monoclonal Antibody: The targeting component of AMG 172 is a human immunoglobulin G1

(IgG1) monoclonal antibody. This antibody is engineered to bind with high specificity to

CD27L (also known as CD70), a protein found on the surface of certain cancer cells,

including renal cell carcinoma.[1][2]

Cytotoxic Payload: The component responsible for cell killing is DM1 (Mertansine), a

derivative of the potent antitumor agent maytansine.[2][3] Maytansinoids are highly toxic

compounds that inhibit cell division by interfering with the formation of microtubules,

essential structures for cell division.[3]

Linker: A non-cleavable linker is used to attach the DM1 payload to the anti-CD27L antibody.

[1][2] This type of linker ensures that the cytotoxic payload remains attached to the antibody

until the entire ADC is internalized by the target cancer cell and degraded within the

lysosome.
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Quantitative Data Summary
The following table summarizes the key quantitative data available for AMG 172, primarily

derived from its Phase I clinical trial (NCT01497821).[4][5]

Parameter Value Notes

Drug Class
Antibody-Drug Conjugate

(ADC)
Targets CD27L (CD70)

Payload Maytansinoid DM1 A potent microtubule inhibitor

Linker Type Non-cleavable
Ensures payload release

inside the target cell

Clinical Trial Phase Phase I (Completed)

Investigated in

relapsed/refractory clear cell

renal cell carcinoma (ccRCC)

Dose Range Studied 0.15 - 2.4 mg/kg Administered biweekly

Maximum Tolerated Dose

(MTD)
1.6 mg/kg

The highest dose with

acceptable toxicity

Common Adverse Events

Thrombocytopenia (59%),

Nausea (54%), Decreased

appetite (49%), Vomiting

(46%), Fatigue (35%)

As expected for a

maytansinoid-based ADC

Efficacy Limited antitumor activity
Partial response in 5.4% of

patients

Development Status Discontinued Due to limited efficacy

Mechanism of Action
The therapeutic strategy of AMG 172 is based on the targeted delivery of a potent cytotoxin to

cancer cells. The process begins with the antibody component of AMG 172 binding to the

CD27L protein on the surface of a cancer cell. This binding triggers the cell to internalize the

entire ADC. Once inside the cell, the ADC is transported to the lysosome, where the antibody is

degraded, releasing the DM1 payload. The freed DM1 then binds to tubulin, disrupting
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microtubule dynamics and leading to cell cycle arrest and ultimately, apoptosis (programmed

cell death).[1][2][3]
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Mechanism of action of the antibody-drug conjugate AMG 172.

Experimental Protocols
Synthesis and Conjugation of AMG 172
The production of an antibody-drug conjugate like AMG 172 is a multi-step process:

Antibody Production: The anti-CD27L human IgG1 monoclonal antibody is produced using

recombinant DNA technology in mammalian cell culture.

Payload and Linker Synthesis: The maytansinoid payload, DM1, and the non-cleavable linker

are synthesized chemically.

Conjugation: The antibody is treated with a reducing agent to break interchain disulfide

bonds, exposing free thiol groups. The linker-payload construct is then reacted with the

reduced antibody, forming a stable thioether bond.

Purification: The resulting ADC is purified using chromatography techniques to remove

unconjugated antibody, free payload, and other impurities.
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1. Antibody Production
(Recombinant Expression)

3. Conjugation
(Antibody + Linker-Payload)

2. Payload/Linker Synthesis
(Chemical Synthesis)

4. Purification
(Chromatography)

AMG 172 (ADC)
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A generalized workflow for the synthesis of AMG 172.

Phase I Clinical Trial Protocol (NCT01497821)
The first-in-human study of AMG 172 was designed to assess its safety, tolerability, and

pharmacokinetics.

Study Design: An open-label, dose-escalation study in patients with relapsed or refractory

clear cell renal cell carcinoma.[4]

Objectives:

Primary: To determine the maximum tolerated dose (MTD) and the recommended Phase II

dose.

Secondary: To evaluate the pharmacokinetic profile, pharmacodynamics, and preliminary

antitumor activity.

Methodology:
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Patient Selection: Patients with confirmed ccRCC who had failed at least two prior lines of

therapy were enrolled.

Dose Escalation: AMG 172 was administered intravenously every two weeks in escalating

dose cohorts.

Safety Monitoring: Patients were monitored for adverse events, and dose-limiting toxicities

were recorded.

Pharmacokinetic Analysis: Blood samples were collected at various time points to

measure the concentration of the conjugated antibody, total antibody, and the DM1

payload.[4][6]

Efficacy Assessment: Tumor responses were evaluated using standard imaging criteria.

Conclusion
While "Antitumor agent-172" is not a recognized name, the investigational drug AMG 172

provides a case study of a rationally designed antibody-drug conjugate. Although its clinical

development was halted due to limited efficacy, the data from its preclinical and clinical studies

offer valuable insights for researchers and drug development professionals in the field of

targeted cancer therapy. The principles of its design, mechanism of action, and the

methodologies used for its evaluation are representative of the broader class of maytansinoid-

based ADCs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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